molecular formula C25H25ClN4O3 B2639479 N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251688-87-5

N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B2639479
CAS No.: 1251688-87-5
M. Wt: 464.95
InChI Key: HVKOPGOTRGAKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a 4-oxo-3,4-dihydro core fused with a pyrrole ring. Key structural features include:

  • N-(4-chlorobenzyl) group: A chlorinated aromatic substituent that may enhance lipophilicity and influence target binding .
  • 3-(3-methoxypropyl) substituent: A methoxy-terminated alkyl chain that could modulate solubility and metabolic stability.
  • Acetamide linker: Facilitates structural flexibility and hydrogen bonding interactions .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O3/c1-33-13-5-12-29-17-28-23-21(19-6-3-2-4-7-19)15-30(24(23)25(29)32)16-22(31)27-14-18-8-10-20(26)11-9-18/h2-4,6-11,15,17H,5,12-14,16H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKOPGOTRGAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the 4-chlorobenzyl and 3-methoxypropyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-d]pyrimidine exhibit promising activity against various cancer cell lines. For instance, compounds similar to N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide have been shown to inhibit specific kinases involved in oncogenic signaling pathways. The inhibition of kinase AKT2/PKBβ is particularly noteworthy as it is associated with glioma malignancy and poor patient survival outcomes .

Kinase Inhibition

The compound's structural features suggest it may act as a kinase inhibitor. Kinases are critical targets in drug discovery due to their roles in cell signaling and proliferation. Screening studies have demonstrated that certain pyrrolo[3,2-d]pyrimidine derivatives exhibit low micromolar activity against various kinases, indicating their potential as therapeutic agents in conditions like cancer where kinase activity is dysregulated .

Antimicrobial Properties

Beyond its anticancer applications, this compound may also possess antimicrobial properties. Research into related compounds has shown that certain derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Escherichia coli. This suggests that the compound could be explored further for its potential use in treating infections caused by resistant strains of bacteria .

Structure–Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy and minimizing toxicity. Structure–activity relationship (SAR) studies can help identify which modifications enhance its potency against specific targets while reducing adverse effects on non-cancerous cells .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerGlioma cellsInhibition of growth
Kinase InhibitionAKT2/PKBβLow micromolar activity
AntibacterialStaphylococcus aureusSignificant antibacterial
AntifungalEscherichia coliSignificant antifungal

Case Studies and Research Findings

  • Anticancer Activity Study : A study on derivatives of pyrrolo[3,2-d]pyrimidines found that certain compounds exhibited selective inhibition of glioma cell growth while sparing non-cancerous cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
  • Kinase Inhibition Research : Investigation into the kinase inhibitory properties of similar compounds demonstrated their ability to disrupt critical signaling pathways associated with tumor progression. These findings support further development of this compound as a potential therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidin vs. Pyrrolo[1,2-b]pyridazine

The target compound shares a pyrrolo-pyrimidine core with 1398118-36-9 (N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-pyrrolo[3,2-d]pyrimidin-5-yl)phenyl)thiazol-2-yl)acetamide) but differs from EP 4 374 877 A2 derivatives, which feature a pyrrolo[1,2-b]pyridazine core .

Substituent Positioning

  • Target Compound : 4-oxo group at position 4 and phenyl at position 6.
  • 1398118-36-9 : 2,4-dioxo groups and phenylthiazolyl substituent at position 5 .
  • Implication : Additional oxo groups (e.g., 2,4-dioxo in 1398118-36-9) may increase polarity but reduce membrane permeability.

Substituent Functionalization

Compound Key Substituents Potential Impact
Target Compound 3-(3-methoxypropyl), N-(4-chlorobenzyl) Enhanced lipophilicity and metabolic stability
1398118-36-9 6-chloro, 3-(3-methoxy-2-methylphenyl), thiazolyl-acetamide Increased steric bulk; possible kinase inhibition
EP 4 374 877 A2 Trifluoromethyl, morpholinylethoxy, cyanopyridinyl Improved target affinity (e.g., kinase or protease inhibition)
Derivatives from [3] N-arylpiperazine, cyclopropylsulfonyl Variable solubility and receptor selectivity
  • Chloro vs. Fluoro Substituents : The 4-chlorobenzyl group in the target may offer different electronic effects compared to fluorophenyl groups (e.g., in 1401218-39-0 ), influencing binding kinetics .
  • Methoxypropyl vs.

Hydrogen Bonding and Crystal Packing

The acetamide group in the target compound may participate in intermolecular hydrogen bonds (N–H···O and C=O···H–N), as observed in similar pyrrolo-pyrimidine systems . Such interactions could influence crystallinity and stability compared to compounds lacking amide linkers (e.g., sulfonamide derivatives in 1396775-49-7 ) .

Biological Activity

N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. Notably, the pyrrolo[3,2-d]pyrimidine core is known for its diverse pharmacological properties.

Molecular Formula

  • C : 20
  • H : 22
  • Cl : 1
  • N : 3
  • O : 2

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been evaluated for their effects on various cancer cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) cells with IC50 values ranging from 10 to 20 µM .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its therapeutic potential. Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been reported for similar compounds, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds against AChE were found to be between 5 and 15 µM .

Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress-related diseases. Compounds structurally related to this compound have shown significant antioxidant activity in vitro. For example, a related study reported an EC50 value of 2.07 µM for antioxidant compounds derived from similar frameworks .

Study on Anticancer Effects

In a notable case study, a series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the substituents significantly affected their cytotoxicity profiles. The most potent derivative exhibited an IC50 value of approximately 12 µM against the MCF-7 cell line .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition properties of similar compounds highlighted that those containing halogen substituents showed enhanced inhibitory effects on AChE compared to their non-halogenated counterparts. This suggests that the presence of a chlorine atom in this compound could contribute to its efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.